molecular formula C15H23NO4 B6511060 N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2,2-dimethylpropanamide CAS No. 1267203-23-5

N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2,2-dimethylpropanamide

Cat. No.: B6511060
CAS No.: 1267203-23-5
M. Wt: 281.35 g/mol
InChI Key: SWCRVZOJKOLUHD-UHFFFAOYSA-N
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Description

N-[2-(3,4-Dimethoxyphenyl)-2-hydroxyethyl]-2,2-dimethylpropanamide is an organic compound characterized by the presence of a dimethoxyphenyl group, a hydroxyethyl group, and a dimethylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2,2-dimethylpropanamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and 2,2-dimethylpropanamide.

    Formation of Intermediate: The 3,4-dimethoxybenzaldehyde undergoes a reaction with ethylene glycol in the presence of an acid catalyst to form 3,4-dimethoxyphenyl-2-hydroxyethyl ether.

    Amidation Reaction: The intermediate is then reacted with 2,2-dimethylpropanamide under basic conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to ensure high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl group in the amide moiety, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products

    Oxidation: Formation of 3,4-dimethoxyphenyl-2-oxoethyl derivatives.

    Reduction: Conversion to N-[2-(3,4-dimethoxyphenyl)-2-aminoethyl]-2,2-dimethylpropanamide.

    Substitution: Introduction of various substituents on the phenyl ring, such as halogens or alkyl groups.

Scientific Research Applications

N-[2-(3,4-Dimethoxyphenyl)-2-hydroxyethyl]-2,2-dimethylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its pharmacological properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2,2-dimethylpropanamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The hydroxyethyl group may facilitate binding to active sites, while the dimethoxyphenyl group can enhance lipophilicity and membrane permeability. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: Shares the dimethoxyphenyl group but differs in the presence of an amine group instead of an amide.

    N-(3,4-Dimethoxyphenyl)acetamide: Similar structure but with an acetamide moiety instead of a hydroxyethyl group.

    2,2-Dimethylpropanamide: Lacks the aromatic ring and hydroxyethyl group, making it less complex.

Uniqueness

N-[2-(3,4-Dimethoxyphenyl)-2-hydroxyethyl]-2,2-dimethylpropanamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both hydroxyethyl and dimethoxyphenyl groups allows for diverse interactions and applications that are not possible with simpler analogs.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO4/c1-15(2,3)14(18)16-9-11(17)10-6-7-12(19-4)13(8-10)20-5/h6-8,11,17H,9H2,1-5H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWCRVZOJKOLUHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCC(C1=CC(=C(C=C1)OC)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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